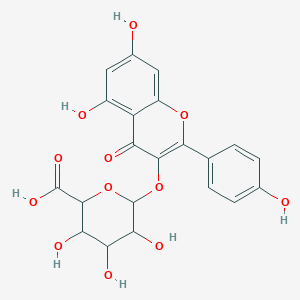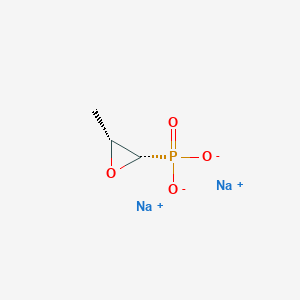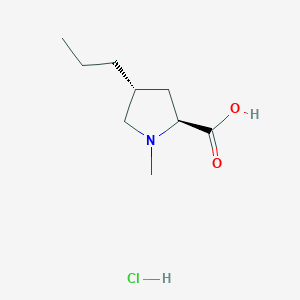
Kaempferol 3-glucuronide
概要
説明
ケンフェロール-3-グルクロン酸は、フラボノール配糖体、特にケンフェロールの抱合代謝物です。 これは、その顕著な抗炎症作用で知られており、イチゴ属などの様々な植物に自然に存在します 。この化合物は、その潜在的な治療用途と様々な生物学的プロセスにおける役割のために注目を集めています。
2. 製法
合成経路と反応条件: ケンフェロール-3-グルクロン酸の合成は、通常、ケンフェロールのグルクロン酸抱合を含みます。このプロセスは、酵素的または化学的方法によって達成できます。酵素的グルクロン酸抱合は、UDP-グルクロン酸転移酵素 (UGTs) を使用して、グルクロン酸をケンフェロールに転移させます。化学合成は、通常、酸性または塩基性条件下でグルクロン酸誘導体を使用し、抱合を促進します。
工業生産方法: ケンフェロール-3-グルクロン酸の工業生産には、遺伝子組み換え微生物が UGTs を発現して化合物を産生する、微生物発酵などのバイオテクノロジー的手法が関与する可能性があります。あるいは、クロマトグラフィーなどの高度な精製技術を使用して、収率と純度を向上させるために、大規模な化学合成を最適化できます。
作用機序
ケンフェロール-3-グルクロン酸は、様々な分子標的と経路を通じてその効果を発揮します。
抗炎症作用: インターロイキン-1β、一酸化窒素、プロスタグランジンE2、ロイコトリエンB4などの炎症性メディエーターを阻害します。また、抗炎症性サイトカインであるインターロイキン-10の分泌を増加させます。
抗酸化活性: この化合物は活性酸素種を捕捉し、抗酸化酵素の活性を高めます。
6. 類似の化合物との比較
ケンフェロール-3-グルクロン酸は、ケルセチン-3-グルクロン酸やミリスチン-3-グルクロン酸などの他のフラボノール配糖体と比較できます。
ケルセチン-3-グルクロン酸: 構造は似ていますが、フラボノイド骨格のヒドロキシル化パターンが異なります。また、抗炎症作用と抗酸化作用も示します。
ミリスチン-3-グルクロン酸: 追加のヒドロキシル基を含んでおり、抗酸化能力を高める可能性がありますが、溶解性とバイオアベイラビリティにも影響を与える可能性があります。
ケンフェロール-3-グルクロン酸は、その生物学的活性と治療の可能性に影響を与える、その特定のグルクロン酸抱合パターンによって特徴付けられます。
生化学分析
Biochemical Properties
Kaempferol 3-glucuronide interacts with various biomolecules, contributing to its biochemical properties. It has been shown to significantly inhibit pro-inflammatory mediators such as IL-1β, NO, PGE2, and LTB4 . It also upregulates the secretion of the anti-inflammatory cytokine IL-10 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce Akt activity in mouse liver homogenates and increase glucose consumption in HepG2 cells . It also has anti-inflammatory effects in LPS-induced RAW 264.7 cells and mice models .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been shown to target the AKT PH domain and activate the AKT/GSK3β signaling pathway, thereby improving glucose metabolism .
Temporal Effects in Laboratory Settings
It has been shown to reduce inflammation in a dose-dependent manner both in vitro and in vivo .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce inflammation in a dose-dependent manner
Metabolic Pathways
It has been shown to influence the AKT/GSK3β signaling pathway, which plays a crucial role in cellular metabolism .
Transport and Distribution
It has been suggested that it is predominantly absorbed in the small intestine via active transport, passive diffusion, and facilitated diffusion .
Subcellular Localization
It has been suggested that it is predominantly absorbed in the small intestine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of kaempferol-3-glucuronide typically involves the glucuronidation of kaempferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses UDP-glucuronosyltransferases (UGTs) to transfer glucuronic acid to kaempferol. Chemical synthesis often involves the use of glucuronic acid derivatives under acidic or basic conditions to facilitate the conjugation.
Industrial Production Methods: Industrial production of kaempferol-3-glucuronide may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms express UGTs to produce the compound. Alternatively, chemical synthesis on a large scale can be optimized for higher yields and purity, using advanced purification techniques like chromatography.
化学反応の分析
反応の種類: ケンフェロール-3-グルクロン酸は、次のような様々な化学反応を受けます。
酸化: この反応は、キノンまたは他の酸化された誘導体の形成につながる可能性があります。
還元: 還元反応は、化合物を対応するアルコールまたは他の還元型に変換できます。
置換: 求核置換反応は、グルクロン酸部分を他の官能基に置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: 条件には、塩基性または中性 pH でチオールやアミンなどの求核剤が含まれる場合があります。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケンフェロールキノンを生成する可能性がありますが、還元はケンフェロールアルコールを生成する可能性があります。
4. 科学研究の応用
ケンフェロール-3-グルクロン酸は、科学研究において幅広い用途があります。
化学: 分析研究の参照化合物として、および他のフラボノイド誘導体の合成の前駆体として使用されます。
生物学: この化合物は、植物代謝における役割と細胞プロセスへの影響について研究されています。
医学: ケンフェロール-3-グルクロン酸は、抗炎症、抗酸化、抗癌特性を示し、薬剤開発の候補となっています.
産業: 健康上の利点のため、健康食品や機能性食品の配合に使用されています。
科学的研究の応用
Kaempferol-3-glucuronide has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical studies and as a precursor in the synthesis of other flavonoid derivatives.
Biology: The compound is studied for its role in plant metabolism and its effects on cellular processes.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
類似化合物との比較
Kaempferol-3-glucuronide can be compared with other flavonol glycosides such as quercetin-3-glucuronide and myricetin-3-glucuronide:
Quercetin-3-glucuronide: Similar in structure but differs in the hydroxylation pattern on the flavonoid backbone. It also exhibits anti-inflammatory and antioxidant properties.
Myricetin-3-glucuronide: Contains additional hydroxyl groups, which may enhance its antioxidant capacity but also affect its solubility and bioavailability.
Kaempferol-3-glucuronide is unique due to its specific glucuronidation pattern, which influences its biological activity and therapeutic potential.
特性
IUPAC Name |
6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)17-18(13(25)12-10(24)5-9(23)6-11(12)31-17)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-24,26-28H,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTJVYCFNVUBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kaempferol 3-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22688-78-4 | |
| Record name | Kaempferol 3-O-β-D-glucuronide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kaempferol 3-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 - 190.5 °C | |
| Record name | Kaempferol 3-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)

![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)




